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molecular formula C7H12ClNO3 B048640 tert-Butyl (2-chloroacetyl)carbamate CAS No. 120158-03-4

tert-Butyl (2-chloroacetyl)carbamate

Cat. No. B048640
M. Wt: 193.63 g/mol
InChI Key: INPCHPGANCQUFU-UHFFFAOYSA-N
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Patent
US08044049B2

Procedure details

To a suspension of 2-chloroacetamide (25 g, 267 mmol) in 1,2-dichloroethane (125 mL) was added dropwise oxalyl chloride (28 mL, 321 mmol) at 0° C. After heating under reflux for 3 hr, the mixture was cooled to 0° C., tert-butyl alcohol/1,2-dichloroethane (75 mL, 1/1) was added to the mixture, and the mixture was stirred for 20 min. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, and the mixture was extracted with 1,2-dichloroethane. After washing with saturated aqueous sodium hydrogencarbonate solution and water, the extract was dried over anhydrous magnesium sulfate and filtrated. The solvent was evaporated under reduced pressure, and the residue was recrystallized from cyclohexane to give the title compound (25.6 g, 49%) as white crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
tert-butyl alcohol 1,2-dichloroethane
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH2:5])=[O:4].C(Cl)(=O)[C:7](Cl)=[O:8].[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13].ClCCCl.C(=O)([O-])O.[Na+]>ClCCCl>[Cl:1][CH2:2][C:3]([NH:5][C:7](=[O:8])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
tert-butyl alcohol 1,2-dichloroethane
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)(C)O.ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1,2-dichloroethane
WASH
Type
WASH
Details
After washing with saturated aqueous sodium hydrogencarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC(=O)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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